3-メチルイソニコチン酸

概要

説明

3-Methylisonicotinic acid (3-MIA) is an important compound in the field of biochemistry and physiology. It is a derivative of nicotinic acid, an essential vitamin for humans and animals. 3-MIA is found in a variety of foods, including milk, eggs, and some vegetables. It is a structural analogue of nicotinic acid and has similar properties, such as being an important coenzyme in the metabolism of carbohydrates and lipids. 3-MIA has been studied extensively in the past few decades due to its potential applications in the diagnosis and treatment of various diseases.

科学的研究の応用

医学:コレステロール24ヒドロキシラーゼ阻害剤

3-メチルイソニコチン酸は、4,5-ジヒドロ-1H-ピラゾール誘導体の合成に使用され、コレステロール24ヒドロキシラーゼの阻害剤として作用します . この酵素はコレステロール代謝に関与しており、その阻害は、脳内のコレステロール恒常性が乱れる神経変性疾患などの治療において重要となる可能性があります。

農業:土壌の肥沃度と植物の健康

農業において、3-メチルイソニコチン酸のような誘導体を含む有機酸は、土壌の肥沃度と植物の健康に重要な役割を果たしています。 これらは鉱物の可溶化、植物病原菌の生物的防除に関与し、栄養素の循環と取得を促進することで、持続可能な農業慣行に貢献しています .

材料科学:ナノテクノロジーとエレクトロニクス

3-メチルイソニコチン酸は、材料科学において、特にナノテクノロジーとエレクトロニクスで使用される化合物や材料の合成において関連性があります。 その誘導体は、センサーやトランジスタなどのデバイスで使用するために、特定の電子特性を持つ高度な材料の製造に利用できます .

産業用途:合成と製造

工業的な設定において、3-メチルイソニコチン酸は、様々な化学物質の合成に使用される貴重な化合物です。 これは、医薬品や特殊化学品など、様々なセクターで用途を持つ複雑な分子の製造のためのビルディングブロックとして役立ちます .

環境の持続可能性:汚染制御

この化合物の誘導体は、汚染制御などの環境用途に使用される可能性があります。 有害物質を中和する化学反応に関与することで、よりきれいな空気と水を作り出し、環境保護の取り組みを支援することができます .

生化学:酵素活性の調節

生化学において、3-メチルイソニコチン酸は、酵素活性を調節する可能性について研究されています。 これは、酵素と相互作用する分子の前駆体となり、代謝経路や細胞プロセスに影響を与える可能性があり、これは新しい生化学的アッセイや治療薬の開発にとって重要です .

作用機序

Target of Action

It is structurally similar to isoniazid, an antibiotic used to treat mycobacterial infections . Isoniazid primarily targets the Mycobacterium genus, including M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

Isoniazid, a structurally similar compound, affects the mycolic acid synthesis pathway in mycobacterium species .

Result of Action

If it shares a similar mechanism with isoniazid, it may lead to the disruption of the bacterial cell wall, resulting in the death of the bacteria .

Safety and Hazards

将来の方向性

While specific future directions for 3-Methylisonicotinic acid are not mentioned, it’s worth noting that compounds similar to 3-Methylisonicotinic acid are used in the synthesis of drugs like isoniazid, which is used in the treatment of tuberculosis . This suggests potential applications in pharmaceutical research and development.

生化学分析

Biochemical Properties

3-Methylisonicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the metabolism of pyridine derivatives. The nature of these interactions often involves the binding of 3-Methylisonicotinic acid to the active site of the enzyme, thereby modulating its activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

3-Methylisonicotinic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methylisonicotinic acid can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby affecting downstream cellular responses .

Molecular Mechanism

The molecular mechanism of action of 3-Methylisonicotinic acid involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, 3-Methylisonicotinic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylisonicotinic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylisonicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 3-Methylisonicotinic acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Methylisonicotinic acid vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 3-Methylisonicotinic acid have been associated with hepatotoxicity and other adverse effects in animal studies. It is important to determine the threshold dose that maximizes the beneficial effects while minimizing toxicity .

Metabolic Pathways

3-Methylisonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by enzymes involved in the oxidation of pyridine derivatives. This metabolism can lead to changes in metabolic flux and the levels of key metabolites. Understanding the metabolic pathways of 3-Methylisonicotinic acid is essential for elucidating its biochemical and pharmacological effects .

Transport and Distribution

The transport and distribution of 3-Methylisonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of 3-Methylisonicotinic acid within different cellular compartments. The distribution of this compound can influence its activity and function, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

3-Methylisonicotinic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-Methylisonicotinic acid can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of 3-Methylisonicotinic acid is crucial for elucidating its mechanism of action .

特性

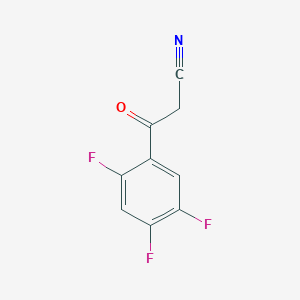

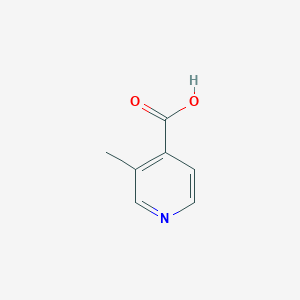

IUPAC Name |

3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMAGAVKVRGYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960633 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40211-20-9, 4021-12-9 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)